molecular formula C15H18N4S B1235191 [(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea

[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea

Cat. No.: B1235191
M. Wt: 286.4 g/mol
InChI Key: SMPCJGBROFJISX-RQZCQDPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[[2,5-dimethyl-1-(4-methylphenyl)-3-pyrrolyl]methylideneamino]thiourea is a member of pyrroles.

Scientific Research Applications

Antimicrobial Agents

A study by Hublikar et al. (2019) focused on synthesizing novel derivatives of pyrrole chalcone, including compounds structurally related to [(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea. These derivatives demonstrated significant antibacterial and antifungal activities, suggesting their potential as antimicrobial agents. The heterocyclic ring in the structure played a key role in this activity, with increased activity observed with the introduction of a methoxy group (Hublikar et al., 2019).

Herbicidal Activities

A novel compound, N-(4,6-Dimethylpyrimidin-2-yl)-N'-[3-(4-trifluoromethylphenyl)-5-methyl-isoxazol-4-yl]acyl thiourea, was synthesized and characterized for its structure and herbicidal activities by Liang Fu-b (2014). This study indicated that the compound showed good inhibitory activity against certain weeds, suggesting the potential use of related thiourea compounds in agricultural applications (Liang Fu-b, 2014).

Anticonvulsant Activity

Thakur et al. (2017) synthesized a series of urea/thiourea derivatives and evaluated them for anticonvulsant activity. Their study found that certain chloro substituted derivatives were significantly effective as convulsion protective compounds, indicating the potential therapeutic application of similar thiourea compounds in neurology (Thakur et al., 2017).

Antitubercular Activity

A study by Glasser and Doughty (1962) on substituted thioureas, including compounds similar to this compound, demonstrated antitubercular activity against Mycobacterium tuberculosis. This suggests the potential use of these compounds in the treatment of tuberculosis (Glasser & Doughty, 1962).

Properties

Molecular Formula

C15H18N4S

Molecular Weight

286.4 g/mol

IUPAC Name

[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea

InChI

InChI=1S/C15H18N4S/c1-10-4-6-14(7-5-10)19-11(2)8-13(12(19)3)9-17-18-15(16)20/h4-9H,1-3H3,(H3,16,18,20)/b17-9+

InChI Key

SMPCJGBROFJISX-RQZCQDPDSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=S)N)C

SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=S)N)C

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=S)N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea
Reactant of Route 2
[(E)-[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea

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